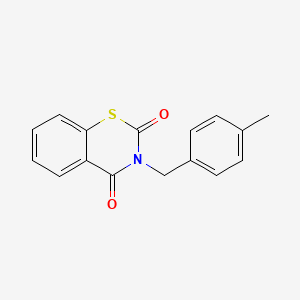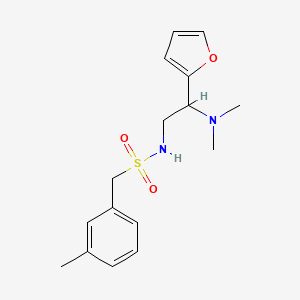
3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like “3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione” belong to a class of organic compounds known as benzothiazines . These are aromatic compounds containing a benzene fused to a thiazine ring. Thiazine is a six-membered ring consisting of one sulfur atom, one nitrogen atom, and four carbon atoms .
Molecular Structure Analysis
The molecular structure of similar compounds like 3-(4-Methylbenzyl)-3H-1,2,3,5,5a,7,8-heptaaza-as-indacen-4-ol includes a total of 35 bonds. There are 24 non-H bonds, 17 multiple bonds, 2 rotatable bonds, 1 double bond, 16 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, 1 twelve-membered ring, and 2 Triazoles .Chemical Reactions Analysis
Quinazolinone derivatives, which are structurally similar to your compound, exhibit a variety of chemical reactions. These include reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction with metal ions, Mannich reaction, and cycloaddition reaction .Scientific Research Applications
Synthetic Approaches and Mechanisms
A novel synthesis route for 4H-1,4-benzothiazines, which are chemically related to 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione, involves the condensation of o-aminobenzenethiol with cyclohexane-1,3-diones and other ketones in dimethyl sulphoxide (DMSO). This synthesis suggests an oxidative cyclisation mechanism, characterized by an intramolecular nucleophilic attack in an intermediate enaminoketone (Miyano et al., 1976).
Antioxidant Properties
Derivatives of benzothiazines, synthesized from 5-substituted 1H-indole-2,3-diones and 2-aminothiophenol, have shown potent antioxidant activities. These compounds demonstrated significant scavenging activities against radicals and strong inhibitory capacity on lipid peroxidation, with certain derivatives identified as potent antioxidants in this study (Karalı et al., 2010).
Anticancer Activity
Research into 2-aryl-4H-3,1-benzothiazines has unveiled their antiproliferative activity against various human cancer cell lines. These compounds were synthesized and tested, showing that some derivatives possess more beneficial antiproliferative properties than cisplatin, highlighting their potential in cancer treatment (Niewiadomy et al., 2011).
Antibacterial and Antifungal Activities
Benzothiazine derivatives have been evaluated for their antibacterial and antifungal properties, showcasing the broad potential of these compounds in addressing microbial infections. The synthesis of these derivatives highlights the versatility of benzothiazines in medicinal chemistry (Hogale et al., 1990).
Novel Ring Systems and Structural Diversity
The exploration of new ring systems derived from benzothiazine compounds underlines the structural diversity and potential for developing novel therapeutic agents. Such studies provide insights into the chemistry of benzothiazines and their utility in synthesizing complex molecules (Chapman et al., 1971).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and proteins, influencing their function and leading to various biological effects .
Mode of Action
This can result in a variety of downstream effects, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Similar compounds have been known to influence a variety of pathways, leading to various downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .
Result of Action
Similar compounds have been known to exert a variety of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-1,3-benzothiazine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-11-6-8-12(9-7-11)10-17-15(18)13-4-2-3-5-14(13)20-16(17)19/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIXCNANUHNCAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride](/img/no-structure.png)
![8-methoxy-N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide](/img/structure/B2561186.png)

![(2-Bromophenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2561188.png)
![3-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-propane-1,2-diol](/img/structure/B2561191.png)

![methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B2561193.png)
![4-Bromo-2-{[(2,6-dimethylphenyl)amino]methyl}phenol](/img/structure/B2561196.png)
![2-[(1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl}piperidin-4-yl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2561197.png)
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2561200.png)

![2-[1-(Difluoromethyl)pyrazol-4-yl]acetic acid](/img/structure/B2561202.png)
![1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2561204.png)
![N-(4-fluorobenzyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2561207.png)